Milnacipran

Descripción general

Descripción

Milnacipran is used to treat a condition called fibromyalgia, which causes muscle pain and stiffness . It belongs to a group of medicines known as selective serotonin and norepinephrine reuptake inhibitors (SSNRIs). These medicines work by increasing the activity of certain chemicals in the brain called serotonin and norepinephrine .

Synthesis Analysis

An efficient synthesis of this compound hydrochloride has been accomplished. The important application of this paper is the reductive amination of aldehyde to primary amine with water-soluble reagents. This method provides a high yield of primary amine as the major product, reduces the number of steps, and discourages by-products .Molecular Structure Analysis

This compound is a selective serotonin and norepinephrine reuptake inhibitor (SNRI) and like many agents in this category was originally developed for and continues to be approved and indicated for the treatment of depression .Chemical Reactions Analysis

A new approach based on isoindole formation reaction for sensitive fluorimetric assay of this compound in tablets and biological fluids (plasma/urine) has been developed . The amino moiety of this compound condenses with o-phthalaldehyde to generate isoindole fluorescent derivative .Mecanismo De Acción

Target of Action

Milnacipran is a selective serotonin and norepinephrine reuptake inhibitor (SNRI) used for the treatment of fibromyalgia and major depressive disorder . Its primary targets are the serotonin and norepinephrine transporters, which are responsible for the reuptake of these neurotransmitters from the synaptic cleft back into the presynaptic neuron .

Mode of Action

This leads to enhanced neurotransmission and results in decreased pain transmission, which is particularly beneficial in conditions like fibromyalgia . This compound demonstrates a somewhat unique characteristic among SNRIs to elicit a relatively balanced reuptake inhibition of both serotonin and noradrenaline .

Biochemical Pathways

The biochemical pathways affected by this compound primarily involve the serotonin and norepinephrine systems. By inhibiting the reuptake of these neurotransmitters, this compound enhances their signaling and can influence various downstream effects. For instance, it has been suggested that noradrenaline plays an important role in the mitigation of pain signals in the descending inhibitory pain pathways in the brain and spinal cord .

Pharmacokinetics

This compound is characterized by rapid absorption, high bioavailability, low protein binding, and rapid elimination, both by hepatic glucuronidation and renal excretion . Plasma concentrations of this compound reach a time to maximum concentration (tmax) of 1.2–4.3 h after each single dose, and then decline, with a mean half-life (t) of 7.0–7.3 h over the dose range of 25–100 mg . After multiple doses, steady state is reached by day 4 and the accumulation is low . These pharmacokinetic properties impact the bioavailability and efficacy of this compound.

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the enhancement of serotonin and norepinephrine signaling. This can lead to various effects, such as improved impulse control , and alleviation of depression-like behaviors . Furthermore, this compound has been shown to improve synaptic plasticity, which is thought to be a key factor in its antidepressant effects .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, gut microbiota differences have been shown to affect susceptibility to intestinal ischemia/reperfusion, and gut microbiota-derived this compound has been found to enhance tolerance to this condition . Furthermore, the efficacy of this compound can be influenced by genetic factors, as well as by the presence of other medical conditions .

Ventajas Y Limitaciones Para Experimentos De Laboratorio

Milnacipran has a number of advantages for use in lab experiments. It is a well-studied drug with a known mechanism of action, making it a useful tool for investigating the role of serotonin and norepinephrine in various physiological processes. However, there are also limitations to its use. This compound is a relatively expensive drug, which may limit its availability for some experiments. Additionally, its effects may be influenced by a variety of factors, including age, sex, and genetics.

Direcciones Futuras

There are a number of potential future directions for research on milnacipran. These include investigating its effectiveness in treating other medical conditions, such as chronic fatigue syndrome and neuropathic pain. Additionally, further studies could be conducted to better understand the drug's mechanism of action and its effects on various neurotransmitter systems. Finally, research could be conducted to investigate the potential use of this compound in combination with other medications for the treatment of depression and other mood disorders.

Aplicaciones Científicas De Investigación

Farmacocinética en Modelos Animales

Milnacipran ha sido estudiado por sus propiedades farmacocinéticas en modelos animales. Un estudio investigó la farmacocinética sistémica y cerebral de this compound en ratones, comparando la administración intraperitoneal (IP) e intravenosa (IV) . El estudio encontró que la concentración máxima de this compound en plasma se alcanzó a los 5 minutos después de la administración IP, mientras que en el cerebro, alcanzó su punto máximo a los 60 minutos para ambas vías. Esta investigación proporciona información valiosa sobre las características de absorción, distribución y eliminación de this compound, lo cual puede ser crucial para futuros estudios farmacológicos .

Tratamiento de la Fibromialgia

This compound se utiliza en el tratamiento de la fibromialgia, particularmente en pacientes con depresión severa. Se ha realizado investigación para analizar la eficacia de la medicación de this compound y su impacto en la conectividad funcional de las redes neuronales en pacientes con fibromialgia . El estudio utilizó imágenes de resonancia magnética funcional de estado de reposo (rs-fMRI) para observar cambios en los índices de la red neuronal, demostrando que this compound puede servir como un posible marcador de pronóstico para el tratamiento de la fibromialgia .

Neurofarmacología

En la investigación neurofarmacológica, se han explorado los efectos de this compound sobre la neurotransmisión glutamatérgica. Un estudio examinó cómo this compound inhibe las vías mediadas por el receptor N-metil-D-aspartato (NMDA) glutamatérgico . Los hallazgos sugieren que this compound podría modular la percepción del dolor al afectar estas vías, lo cual es significativo para comprender su papel en el tratamiento de afecciones como el dolor crónico y la depresión .

Trastornos de la Depresión y la Ansiedad

This compound se utiliza clínicamente para el tratamiento de la depresión mayor y los trastornos de ansiedad debido a sus propiedades duales de inhibición de la recaptación de serotonina y norepinefrina. Su eficacia equilibrada en la inhibición de la recaptación de ambos neurotransmisores, sin interactuar directamente con otras monoaminas y receptores, lo convierte en un tema de interés en la investigación psiquiátrica .

Sistemas de Administración de Medicamentos

El desarrollo de sistemas de administración de medicamentos para this compound es un área de investigación en curso. Los estudios tienen como objetivo optimizar las rutas de administración y los regímenes de dosificación para maximizar los efectos terapéuticos y minimizar los efectos secundarios. Los estudios farmacocinéticos en ratones sirven como base para el diseño de estos sistemas .

Manejo del Dolor

El papel de this compound en el manejo del dolor, especialmente en el dolor neuropático, es un área clave de aplicación. Su mecanismo de acción involucra la inhibición de la recaptación de serotonina y norepinefrina, que se cree que modula las vías del dolor. La investigación continúa explorando su efectividad y potencial como analgésico .

Safety and Hazards

Propiedades

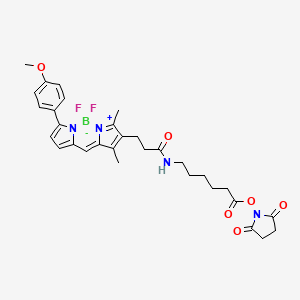

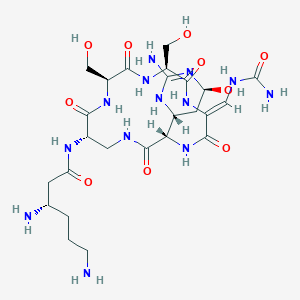

IUPAC Name |

(1R,2S)-2-(aminomethyl)-N,N-diethyl-1-phenylcyclopropane-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O/c1-3-17(4-2)14(18)15(10-13(15)11-16)12-8-6-5-7-9-12/h5-9,13H,3-4,10-11,16H2,1-2H3/t13-,15+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJJFMKBJSRMPLA-HIFRSBDPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)C1(CC1CN)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN(CC)C(=O)[C@@]1(C[C@@H]1CN)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3048287, DTXSID601025164 | |

| Record name | Milnacipran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3048287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dextromilnacipran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601025164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Milnacipran | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015602 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

1.23e+00 g/L | |

| Record name | Milnacipran | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015602 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS RN |

96847-55-1, 92623-85-3 | |

| Record name | Dextromilnacipran | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=96847-55-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Milnacipran | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=92623-85-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Milnacipran [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092623853 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dextromilnacipran | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096847551 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Milnacipran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3048287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dextromilnacipran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601025164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DEXTROMILNACIPRAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ES1O38J3C4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | MILNACIPRAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G56VK1HF36 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Milnacipran | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015602 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Dimethyl 2-[[4-[2-(6-benzoyl-2-oxo-1,3-benzothiazol-3-yl)ethoxy]phenyl]methyl]propanedioate](/img/structure/B1663720.png)

![4,5-Dihydro-2-[4-(4-methyl-1H-imidazol-5-yl)-1-piperidinyl]-6H-imidazo[4,5,1-ij]quinolin-6-one](/img/structure/B1663723.png)

![4-[5-(4-phenyl-8-propan-2-ylquinolin-2-yl)-1H-pyrrol-2-yl]benzoic acid](/img/structure/B1663725.png)

![6-chloro-3-methyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine hydrochloride](/img/structure/B1663726.png)

![6,7-Dihydro-4-(1H-imidazole-4-yl)benzo[b]thiophene](/img/structure/B1663729.png)

![2-(5-nitro-1H-indol-3-yl)-2-oxo-N-[(1R)-1-phenylethyl]acetamide](/img/structure/B1663731.png)

![2-amino-6-[2-(cyclopropylmethoxy)-6-oxo-1-cyclohexa-2,4-dienylidene]-4-(4-piperidinyl)-1H-pyridine-3-carbonitrile](/img/structure/B1663735.png)